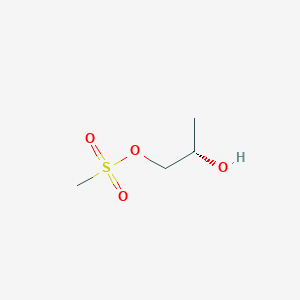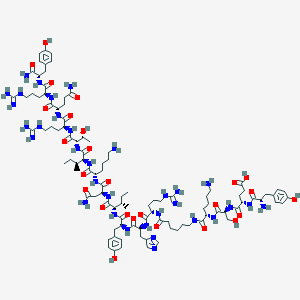![molecular formula C31H25FN2O3 B135281 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid CAS No. 133430-69-0](/img/structure/B135281.png)
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid, also known as FQPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the medical field. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs and treatments.
作用機序
The mechanism of action of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to changes in cellular signaling pathways, which can ultimately result in the suppression of disease progression.
生化学的および生理学的効果
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to have several biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the development of new cancer treatments. Additionally, 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is its ability to target specific molecular pathways in the body. This makes it a promising candidate for the development of drugs that are more effective and have fewer side effects than current treatments. However, one of the limitations of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is its relatively low solubility in water, which can make it difficult to administer in certain forms.
将来の方向性
There are several future directions for research on 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid. One area of focus is the development of new drugs and treatments for cancer and other diseases using 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid as a starting point. Additionally, research is needed to fully understand the mechanism of action of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid and to identify potential side effects and limitations of its use. Finally, further research is needed to develop new methods for administering 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid that overcome its solubility limitations.
合成法
The synthesis of 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid involves a multi-step process that begins with the reaction of 3-fluorobenzyl chloride with 2-quinolinemethanol to form 3-fluorobenzyl 2-quinolinylmethoxyethyl ether. This compound is then reacted with aniline to form the intermediate product, which is subsequently reacted with 4-formylbenzoic acid to yield 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid.
科学的研究の応用
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been the subject of extensive scientific research due to its potential applications in the medical field. One of the primary areas of research has been the development of new drugs and treatments for various diseases and conditions. 4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid has been found to possess several unique properties that make it a promising candidate for the development of drugs that target specific molecular pathways in the body.
特性
CAS番号 |
133430-69-0 |
|---|---|
製品名 |
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
分子式 |
C31H25FN2O3 |
分子量 |
492.5 g/mol |
IUPAC名 |
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36) |
InChIキー |
KRCUWCAUDKTMPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
その他のCAS番号 |
133430-69-0 |
同義語 |
ETH 615 ETH-615 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



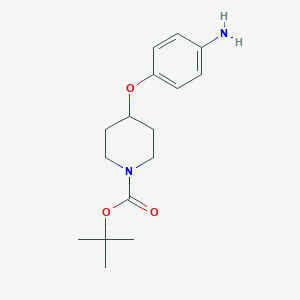
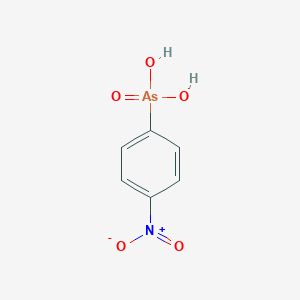

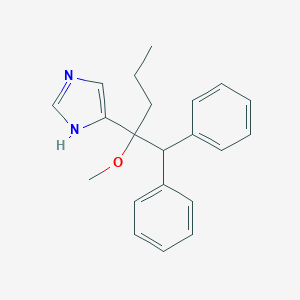
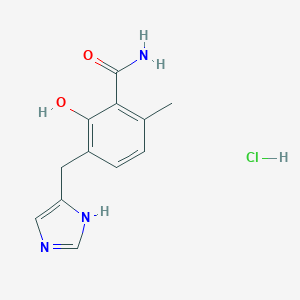

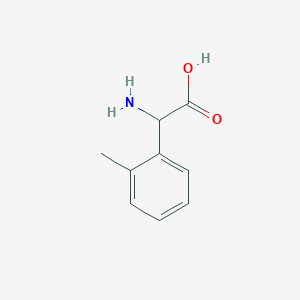
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
